
クーメリンA1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
クーメリシンA1は、ストレプトマイセス・リシリエンシスという細菌によって産生されるアミノクマリン系抗生物質です。強力な抗菌作用と抗がん作用で知られています。 この化合物は主にDNAジャイレースのGyrBサブユニットのATPアーゼ部位を標的にし、細菌のDNA複製を阻害します .
科学的研究の応用
Antibacterial Applications
1. Treatment of Resistant Infections:
Coumermycin A1 has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Borrelia burgdorferi, the causative agent of Lyme disease. In vitro studies demonstrated that coumermycin A1 inhibited the growth of B. burgdorferi at concentrations as low as 0.2 µg/ml, suggesting it may be a viable option for treating Lyme disease .
2. Synergistic Effects with Other Antibiotics:
Research indicates that coumermycin A1 may enhance the efficacy of conventional antibiotics when used in combination therapies. For example, studies have shown that it can restore activity against MRSA when combined with other antibacterial agents .
Biotechnology and Derivative Development
Recent structural studies have elucidated the interaction between coumermycin A1 and DNA gyrase at the molecular level. These insights pave the way for rational drug design aimed at developing new derivatives with enhanced antibacterial properties or reduced side effects. The cocrystal structures reveal that coumermycin A1 can occupy multiple ATP-binding sites on gyrase, indicating potential for creating more potent analogs .
Case Studies
Case Study 1: Coumermycin A1 Against MRSA
- Objective: Evaluate the antimicrobial activity against MRSA.
- Method: In vitro susceptibility testing using broth microdilution methods.
- Results: Coumermycin A1 exhibited significant bacteriostatic activity with MIC values ranging from 8 to 64 µg/ml against clinical MRSA strains, demonstrating its potential as a treatment option .
Case Study 2: Efficacy Against Lyme Disease
- Objective: Investigate the effects on Borrelia burgdorferi.
- Method: Growth inhibition assays in BSK II medium.
- Results: Inhibition observed at 0.2 µg/ml; lower concentrations induced relaxation of plasmid supercoiling, confirming its role as a DNA gyrase inhibitor .
Summary Table of Applications
作用機序
クーメリシンA1は、DNAジャイレース酵素を阻害することによりその効果を発揮し、特にGyrBサブユニットのATPアーゼ部位を標的にします。 この阻害はDNAのスーパーコイルを阻害し、それによって細菌のDNA複製と転写を阻害します . この化合物は、複数の細胞シグナル伝達分子の安定性に重要な役割を果たすヒートショックタンパク質90を阻害することにより、哺乳動物細胞で抗増殖活性を示します .
類似の化合物との比較
類似の化合物
ノボビオシン: DNAジャイレースのGyrBサブユニットを阻害する別のアミノクマリン系抗生物質.
クロロビオシン: クーメリシンA1と同様に、DNAジャイレースのATPアーゼ部位を標的にします.
独自性
クーメリシンA1は、細菌のDNAジャイレースとヒートショックタンパク質90に対する二重の阻害作用により、細菌感染症と特定のがんの両方に対して効果を発揮するという点でユニークです .
生化学分析
Biochemical Properties
Coumermycin A1 plays a crucial role in biochemical reactions by inhibiting DNA gyrase, which is vital for bacterial cell division. It interacts with the ATPase site of the DNA gyrase GyrB subunit, preventing the supercoiling of DNA necessary for replication and transcription . This inhibition leads to the cessation of bacterial cell division, making Coumermycin A1 an effective antibacterial agent. Additionally, Coumermycin A1 has been shown to interact with other biomolecules such as topoisomerase IV, further contributing to its antibacterial activity .
Cellular Effects
Coumermycin A1 exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits cell division by targeting DNA gyrase, leading to cell death . In mammalian cells, Coumermycin A1 has been found to activate the JAK2/STAT3 signaling pathway, influencing cell signaling, gene expression, and cellular metabolism . This activation can lead to changes in cellular functions such as apoptosis and senescence, particularly in cancer cells .
Molecular Mechanism
The molecular mechanism of Coumermycin A1 involves its binding to the ATPase site of the DNA gyrase GyrB subunit, inhibiting the enzyme’s activity . This binding prevents the ATP-dependent supercoiling of DNA, which is essential for bacterial DNA replication and transcription . Additionally, Coumermycin A1 can inhibit other enzymes involved in DNA metabolism, further contributing to its antibacterial effects . The compound’s ability to activate the JAK2/STAT3 signaling pathway in mammalian cells also highlights its potential therapeutic applications beyond antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Coumermycin A1 can vary over time. The compound has been shown to be stable under various conditions, maintaining its inhibitory effects on DNA gyrase over extended periods . Its long-term effects on cellular function can include the induction of apoptosis and senescence in cancer cells, as well as potential impacts on cellular metabolism . Studies have also indicated that Coumermycin A1 can degrade over time, which may influence its efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of Coumermycin A1 in animal models vary with different dosages. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, Coumermycin A1 can induce toxic effects, including damage to liver and kidney tissues . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
Coumermycin A1 is involved in several metabolic pathways, primarily related to its role as an antibiotic. The compound interacts with enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and disrupting bacterial DNA metabolism . Additionally, Coumermycin A1 can influence metabolic flux and metabolite levels in bacterial cells, further contributing to its antibacterial effects .
Transport and Distribution
Within cells and tissues, Coumermycin A1 is transported and distributed through interactions with various transporters and binding proteins . The compound’s ability to penetrate cell membranes and accumulate in specific cellular compartments is crucial for its antibacterial activity. Studies have shown that Coumermycin A1 can localize to the cytoplasm and nucleus, where it exerts its inhibitory effects on DNA gyrase .
Subcellular Localization
The subcellular localization of Coumermycin A1 is primarily within the cytoplasm and nucleus of bacterial cells . This localization is essential for its activity, as it allows the compound to interact directly with DNA gyrase and other target enzymes. Additionally, Coumermycin A1 may undergo post-translational modifications that influence its targeting to specific cellular compartments .
準備方法
合成経路と反応条件
クーメリシンA1の生合成には、2つの末端5-メチル-ピロール-2-カルボン酸部分と1つの中心的な3-メチルピロール-2,4-ジカルボン酸部分(CPM)の組み立てが含まれています。 CPM骨格の生成に必要な最小限の遺伝子セットには、couR1、couR2a、couR2b、couR3、およびcouR4が含まれます . これらの遺伝子は、クーメリシンA1生合成遺伝子クラスター内の隣接する4.7 kb領域にまとめられています。 大腸菌で発現した酵素CouR3は、ATPアーゼ活性を示します .
工業的生産方法
クーメリシンA1の工業的生産は、通常、ストレプトマイセス・リシリエンシスを制御された条件下で発酵させることを含みます。 次に、発酵液を抽出および精製プロセスにかけて抗生物質を分離します .
化学反応の分析
反応の種類
クーメリシンA1は、以下を含むさまざまな化学反応を起こします。
酸化: クーメリシンA1は酸化されてさまざまな誘導体になります。
還元: 還元反応は、分子に存在する官能基を修飾することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、一方、置換反応は分子に新しい官能基を導入することができます .
科学研究への応用
クーメリシンA1は、広範囲にわたる科学研究に応用されています。
類似化合物との比較
Similar Compounds
Novobiocin: Another aminocoumarin antibiotic that inhibits the GyrB subunit of DNA gyrase.
Clorobiocin: Similar to Coumermycin A1, it targets the ATPase site of DNA gyrase.
Uniqueness
Coumermycin A1 is unique due to its dual inhibitory action on bacterial DNA gyrase and heat shock protein 90, making it effective against both bacterial infections and certain cancers .
生物活性
Coumermycin A1 is a coumarin antibiotic produced by Streptomyces rishiriensis, known for its potent antibacterial properties, particularly against Gram-positive bacteria. This article explores its biological activity, mechanisms of action, and implications for therapeutic use, supported by relevant studies and data.
Coumermycin A1 primarily exerts its antibacterial effects through the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA supercoiling and replication. The compound binds to the GyrB subunit of the gyrase complex, leading to the relaxation of negatively supercoiled DNA without requiring ATP, which is a distinctive feature compared to other gyrase inhibitors like novobiocin and ciprofloxacin .
Binding Affinity
The binding affinity of coumermycin A1 to bacterial gyrase is significantly higher than that of many other antibiotics. For instance, it achieves 50% inhibition of gyrase at a concentration of only 0.004 μM, whereas novobiocin requires 0.1 μM and nalidixic acid requires 110 μM . This high affinity underscores its potential as a powerful antibacterial agent.
Antibacterial Spectrum
Coumermycin A1 has shown remarkable efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. Notably, it has been effective against Staphylococcus aureus and Borrelia burgdorferi, the latter being the causative agent of Lyme disease. In vitro studies demonstrated that coumermycin A1 inhibited the growth of B. burgdorferi at concentrations as low as 0.2 µg/ml .
Comparative Efficacy
Antibiotic | 50% Inhibition Concentration (µM) |
---|---|
Coumermycin A1 | 0.004 |
Novobiocin | 0.1 |
Norfloxacin | 1.8 |
Nalidixic Acid | 110 |
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of coumermycin A1:
- In Vitro Studies on Staphylococci : Research indicated that coumermycin A1 effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment for resistant infections .
- Mechanism of Resistance : An unusual resistance mechanism was identified in Escherichia coli, where mutations in the gyrB gene conferred resistance to coumermycin A1. This finding highlights the importance of understanding resistance mechanisms in developing effective treatments .
- Biosynthesis Research : The biosynthetic gene cluster responsible for coumermycin A1 production was identified, revealing insights into its genetic basis and potential for combinatorial biosynthesis to create novel antibiotics .
特性
CAS番号 |
4434-05-3 |
---|---|
分子式 |
C55H59N5O20 |
分子量 |
1110.1 g/mol |
IUPAC名 |
[5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C55H59N5O20/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66) |
InChIキー |
WTIJXIZOODAMJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |
異性体SMILES |
CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)O[C@H]8[C@@H]([C@@H]([C@H](C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |
正規SMILES |
CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Coumermycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。